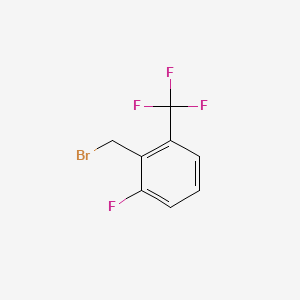

2-Fluoro-6-(trifluoromethyl)benzyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUERVPFANASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372153 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-08-2 | |

| Record name | 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most common synthetic route, reaction conditions, and purification methods, supported by quantitative data and experimental protocols.

Introduction

This compound, with the chemical formula C₈H₅BrF₄ and CAS number 239087-08-2, is a valuable intermediate in organic synthesis.[1][2][3][4] Its utility stems from the presence of the reactive benzyl bromide moiety, which allows for facile nucleophilic substitution, and the unique electronic properties conferred by the fluoro and trifluoromethyl groups on the aromatic ring. These substituents can enhance the metabolic stability, binding affinity, and bioavailability of target molecules in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.02 g/mol [1] |

| CAS Number | 239087-08-2[1] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 38-42 °C[1] |

| Purity (typical) | ≥98% (GC) |

Synthetic Pathway: Free-Radical Bromination

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 2-Fluoro-6-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively introduces a bromine atom at the benzylic position.

The overall reaction scheme is as follows:

Caption: General reaction scheme for the synthesis.

The key reagents for this transformation are N-bromosuccinimide (NBS), which serves as the bromine source, and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.

Reaction Mechanism

The synthesis proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

Caption: Free-radical chain reaction mechanism.

Experimental Protocol

Materials:

-

2-Fluoro-6-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-6-(trifluoromethyl)toluene in the chosen solvent.

-

Addition of Reagents: Add N-bromosuccinimide (typically 1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN) to the solution.

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain reflux for several hours. The reaction can be monitored by TLC or GC to track the consumption of the starting material. The reaction is often initiated by the application of heat or UV light.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted benzyl bromides via free-radical bromination. Note that the exact yield will depend on the specific reaction conditions and the scale of the reaction.

Table 2: Representative Quantitative Data for Benzylic Bromination

| Parameter | Typical Value |

| Molar Ratio (Substrate:NBS) | 1 : 1.05-1.1 |

| Radical Initiator (mol%) | 2-5% |

| Reaction Temperature | Reflux |

| Reaction Time | 2-8 hours |

| Isolated Yield | 70-90% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow diagram.

Safety Considerations

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

-

Radical initiators such as AIBN and BPO can be explosive under certain conditions and should be handled with care.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Safer alternatives should be used whenever possible.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is most effectively achieved through the free-radical bromination of 2-Fluoro-6-(trifluoromethyl)toluene using NBS and a radical initiator. This method provides good yields of the desired product, which is a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Careful control of reaction conditions and appropriate safety precautions are essential for the successful and safe execution of this synthesis.

References

- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 2. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound [oakwoodchemical.com]

Spectroscopic and Synthetic Profile of 2-Fluoro-6-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Fluoro-6-(trifluoromethyl)benzyl bromide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the benzyl bromide core imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science.[1]

Core Molecular Data

| Parameter | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | [1] |

| CAS Number | 239087-08-2 | [2] |

| Molecular Formula | C₈H₅BrF₄ | [2] |

| Molecular Weight | 257.03 g/mol | [1] |

| Melting Point | 38-42 °C | [2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | m | 1H | Ar-H |

| ~7.4 | m | 1H | Ar-H |

| ~7.3 | m | 1H | Ar-H |

| ~4.8 | s | 2H | -CH₂Br |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~135 (q, J ≈ 30 Hz) | C-CF₃ |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 (q, J ≈ 275 Hz) | -CF₃ |

| ~120 (d, J ≈ 20 Hz) | Ar-C |

| ~30 | -CH₂Br |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 256/258 | [M]⁺, isotopic pattern for Br |

| 177 | [M-Br]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050 | Aromatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1320 | C-F stretch (trifluoromethyl) |

| ~1250 | C-F stretch (aromatic) |

| ~1220 | -CH₂- wag |

| ~690 | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] The solution is then transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[5] For ¹H and ¹³C NMR, chemical shifts are referenced to the residual solvent peak. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.[5]

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.[6] The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[7] The infrared beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.[8]

Synthesis of this compound

A common synthetic route to this compound involves the bromination of the corresponding benzyl alcohol. A generalized protocol is described below.

Experimental Protocol: Bromination of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

To a solution of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as dichloromethane or toluene, a brominating agent like phosphorus tribromide (PBr₃) is added dropwise at a controlled temperature (e.g., 0 °C).[9] The reaction mixture is then typically stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or an aqueous bicarbonate solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.[9]

Visualizations

Caption: Synthetic workflow for the bromination of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.

Caption: General workflow for the spectroscopic analysis of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 239087-08-2 [sigmaaldrich.com]

- 3. This compound | 239087-08-2 [chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons [mdpi.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Reaction Mechanism of 2-Fluoro-6-(trifluoromethyl)benzyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a substituted aromatic compound of significant interest in synthetic chemistry. It serves as a key building block and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The incorporation of both fluorine and a trifluoromethyl group onto the benzyl scaffold imparts unique chemical and physical properties, such as increased metabolic stability and enhanced membrane permeability in drug candidates.[1][2]

This technical guide provides an in-depth analysis of the core reaction mechanism of this compound, focusing on its behavior in nucleophilic substitution reactions. The analysis is grounded in the fundamental principles of physical organic chemistry, considering the potent electronic effects of the ortho-substituents that dictate its reactivity.

Core Reaction Mechanism: Nucleophilic Substitution

The primary reaction pathway for benzylic halides like this compound is nucleophilic substitution, where the bromide ion, an excellent leaving group, is displaced by a nucleophile. This transformation can theoretically proceed via two distinct mechanisms: the unimolecular nucleophilic substitution (Sₙ1) or the bimolecular nucleophilic substitution (Sₙ2). The electronic properties of the substituents on the benzene ring are the critical determinants of the operative pathway.

Analysis of the Sₙ1 Pathway

The Sₙ1 mechanism involves a two-step process initiated by the spontaneous dissociation of the leaving group to form a carbocation intermediate. The stability of this intermediate is paramount for this pathway to be viable. In the case of this compound, the hypothetical benzyl cation would be located adjacent to a phenyl ring bearing two powerful electron-withdrawing groups (EWGs) in the ortho positions.

-

Trifluoromethyl Group (-CF₃): This group is one of the most potent electron-withdrawing substituents due to the strong inductive effect (-I) of the three fluorine atoms.[2][3] It strongly destabilizes any adjacent positive charge.

-

Fluoro Group (-F): This substituent also exerts a strong electron-withdrawing inductive effect (-I). While it has a weak, opposing resonance effect (+R), the inductive effect is generally dominant in influencing the stability of an adjacent benzylic cation.[4]

The combined and cumulative inductive effect of these two ortho-substituents would severely destabilize the benzylic carbocation, making its formation energetically prohibitive. Therefore, the Sₙ1 mechanism is considered highly unfavorable for this substrate.

Analysis of the Sₙ2 Pathway

The Sₙ2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This pathway avoids the formation of a carbocation intermediate.

The reactivity in an Sₙ2 reaction is influenced by:

-

Electrophilicity of the Carbon Center: The strong inductive electron withdrawal by the ortho -F and -CF₃ groups significantly depletes electron density at the benzylic carbon (the -CH₂Br group). This enhances the carbon's electrophilicity, making it a more attractive target for nucleophilic attack.

-

Steric Hindrance: While ortho substituents can sterically hinder the approach of the nucleophile, the reaction occurs at a primary (-CH₂) carbon, which is relatively unhindered. The steric impediment from the -F and -CF₃ groups is not considered significant enough to prevent the reaction.

Given the severe electronic destabilization of the Sₙ1 intermediate and the enhanced electrophilicity of the benzylic carbon, the Sₙ2 mechanism is the dominant and operative pathway for nucleophilic substitution reactions of this compound.

Data Presentation: Electronic and Steric Effects

The following tables summarize the qualitative effects of the substituents on the reactivity of the benzyl bromide system.

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring |

|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | Negligible | Strongly Deactivating |

Table 2: Predicted Impact on Nucleophilic Substitution Pathways

| Factor | Compared to Unsubstituted Benzyl Bromide | Implication for Sₙ1 Pathway | Implication for Sₙ2 Pathway |

|---|---|---|---|

| Benzylic Cation Stability | Significantly Decreased | Highly Disfavored | N/A |

| Electrophilicity of Benzylic Carbon | Significantly Increased | N/A | Highly Favored |

| Steric Hindrance at Reaction Center | Slightly Increased | N/A | Minor Rate Decrease Possible |

| Overall Predicted Mechanism | | Unlikely | Dominant |

Visualizing the Mechanism and Workflow

Proposed Sₙ2 Reaction Mechanism

The diagram below illustrates the concerted Sₙ2 mechanism where a generic nucleophile (Nu⁻) attacks the benzylic carbon, leading to the formation of a transition state and subsequent displacement of the bromide ion.

Caption: Proposed Sₙ2 reaction mechanism for this compound.

General Experimental Workflow

This diagram outlines a typical laboratory workflow for performing a nucleophilic substitution on the title compound.

Caption: A generalized experimental workflow for Sₙ2 reactions.

Representative Experimental Protocol

While specific protocols for this compound are proprietary or embedded within broader synthetic schemes, a general procedure for the Sₙ2 reaction with a common nucleophile like sodium azide is provided below. This protocol is representative of methods used for similar reactive benzyl halides.[5][6]

Reaction: Synthesis of 2-Azidomethyl-1-fluoro-3-(trifluoromethyl)benzene

-

Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).

-

Nucleophile Addition: To the stirred solution, add sodium azide (NaN₃, 1.2 eq) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Isolation: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure azide product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and appropriate personal protective equipment.

Conclusion

The reaction mechanism of this compound in the presence of nucleophiles is definitively assigned as bimolecular (Sₙ2). The powerful, cumulative electron-withdrawing effects of the ortho-fluoro and trifluoromethyl substituents are the deciding factor. These groups severely destabilize the carbocation intermediate required for an Sₙ1 pathway, while simultaneously increasing the electrophilicity of the benzylic carbon, thereby accelerating the Sₙ2 reaction. This understanding is crucial for chemists utilizing this versatile reagent, enabling the rational design of synthetic routes and the optimization of reaction conditions for the development of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)benzyl bromide, a key building block in modern synthetic chemistry. This document details its chemical and physical properties, safety information, applications, and a representative experimental protocol.

Core Chemical Identity and Properties

This compound is a substituted toluene derivative. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences its reactivity and the properties of the molecules synthesized from it.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 239087-08-2 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrF₄ | [1][2][3][4] |

| Molecular Weight | 257.02 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 38-42 °C | [4] |

| Boiling Point | 42 °C at 7.6 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Linear Formula | FC₆H₃(CF₃)CH₂Br | |

| Synonyms | 2-(Bromomethyl)-3-fluorobenzotrifluoride, α'-Bromo-α,α,α,3-tetrafluoro-o-xylene | [1][5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. It is a corrosive compound that can cause severe skin burns and eye damage.[5][6]

Table 2: GHS Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [6] |

| Pictogram | GHS05 (Corrosion) | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [5] | |

| Storage | Store locked up. Recommended storage temperature: 2 - 8 °C. | [1][6] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, type P3 (EN 143) respirator cartridges. |

Key Applications in Research and Development

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound a valuable intermediate in several fields.[1]

-

Pharmaceutical Synthesis: The trifluoromethyl group is crucial in drug design as it can enhance properties like metabolic stability, lipophilicity, and binding affinity.[1][7] This benzyl bromide is used to introduce the 2-fluoro-6-(trifluoromethyl)benzyl moiety into target molecules to create new chemical entities with improved pharmacological profiles.[1]

-

Agrochemical Development: Similar to pharmaceuticals, the inclusion of fluorinated groups can lead to more potent and stable herbicides, insecticides, or fungicides.[1][8][9] This reagent serves as a starting material for creating complex agrochemicals.[1]

-

Materials Science: It is utilized in the synthesis of advanced polymers and coatings.[1][8] The fluorinated groups can improve material characteristics such as chemical resistance, thermal stability, and durability.[1]

-

Fluorinated Compounds Research: As a fluorinated building block, it is a key component in the broader field of fluorine chemistry, enabling the synthesis of novel and complex fluorinated molecules.[8]

The diagram below illustrates the logical relationship between the structural features of the molecule and its resulting applications.

Caption: Structure-Property-Application Relationship.

Experimental Protocols

Representative Synthesis: Bromination of o-trifluoromethylbenzyl alcohol [10][11]

Objective: To synthesize 2-(trifluoromethyl)benzyl bromide from 2-(trifluoromethyl)benzyl alcohol using phosphorus tribromide.

Materials:

-

o-trifluoromethylbenzyl alcohol (14 g)

-

Phosphorus tribromide (30 ml)

-

Absolute toluene (140 ml total)

-

Methylene chloride (CH₂Cl₂)

-

Water

-

Potassium hydrogen carbonate (KHCO₃)

-

Saturated sodium chloride (NaCl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of o-trifluoromethylbenzyl alcohol (14 g) in absolute toluene (80 ml) is prepared in a reaction flask.

-

A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise to the alcohol solution while maintaining the temperature between 20-30 °C.

-

The reaction mixture is stirred at room temperature for 2 hours after the addition is complete.

-

The toluene is removed by distillation under reduced pressure.

-

The residue is dissolved in methylene chloride and washed with water.

-

The pH of the mixture is adjusted to 8.0 with potassium hydrogen carbonate to neutralize any remaining acid.

-

The aqueous phase is extracted three times with methylene chloride.

-

The combined organic phases are washed twice with water and once with a saturated NaCl solution.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is evaporated under reduced pressure to yield the final product, o-trifluoromethylbenzyl bromide.

This protocol illustrates a standard method for converting a benzylic alcohol to a benzylic bromide, a common pathway for producing reagents like this compound.

Synthetic Workflow Visualization

This compound is primarily used as an electrophile in nucleophilic substitution reactions to attach the 2-fluoro-6-(trifluoromethyl)benzyl group to a variety of nucleophiles (Nu⁻). This is a foundational step in the synthesis of more complex target molecules.

The following diagram outlines a generalized experimental workflow for a typical nucleophilic substitution reaction using this reagent.

Caption: General workflow for nucleophilic substitution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. ru.dycnchem.com [ru.dycnchem.com]

- 4. This compound | 239087-08-2 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. jelsciences.com [jelsciences.com]

- 8. abdn.ac.uk [abdn.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. 2-(Trifluoromethyl)benzyl bromide CAS#: 395-44-8 [m.chemicalbook.com]

- 11. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

Starting materials for 2-Fluoro-6-(trifluoromethyl)benzyl bromide synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the preparation of 2-Fluoro-6-(trifluoromethyl)benzyl bromide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines two principal synthetic pathways, detailing the necessary reagents, reaction conditions, and experimental protocols. Quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary routes, each commencing from a different commercially available starting material:

-

Route A: A two-step process beginning with the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol, followed by a bromination reaction.

-

Route B: A direct, single-step benzylic bromination of 2-Fluoro-6-(trifluoromethyl)toluene.

The selection of the optimal route may depend on factors such as the availability and cost of the starting materials, desired purity, and scalability of the process.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthetic routes described in this guide.

Table 1: Summary of Reagents and Reaction Conditions for Route A

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Reduction | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 to Room Temp. | 1 - 2 | > 90 (estimated) |

| 2 | Bromination | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | Phosphorus tribromide (PBr₃) | Toluene or Dichloromethane (DCM) | 20 - 30 | 2 - 3 | ~90 (analogous) |

Table 2: Summary of Reagents and Reaction Conditions for Route B

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzylic Bromination | 2-Fluoro-6-(trifluoromethyl)toluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide) | Acetonitrile or (Trifluoromethyl)benzene | Reflux | 2 - 4 | High (substrate dependent) |

Experimental Protocols

Route A: From 2-Fluoro-6-(trifluoromethyl)benzaldehyde

This route involves two distinct experimental stages: the reduction of the aldehyde to a benzyl alcohol, and the subsequent conversion of the alcohol to the target benzyl bromide.

Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde in methanol or ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.

Step 2: Synthesis of this compound

Methodology (adapted from a similar procedure for o-trifluoromethylbenzyl alcohol): [1]

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)benzyl alcohol in absolute toluene.[1]

-

Prepare a solution of phosphorus tribromide (PBr₃) in absolute toluene.[1]

-

Add the PBr₃ solution dropwise to the alcohol solution at a temperature of 20-30 °C.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Remove the toluene by distillation under reduced pressure.[1]

-

Dissolve the residue in dichloromethane and wash with water.[1]

-

Adjust the pH of the aqueous layer to approximately 8.0 with a saturated solution of potassium hydrogen carbonate.[1]

-

Separate the organic layer and extract the aqueous layer three times with dichloromethane.[1]

-

Combine the organic phases and wash twice with water and once with a saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.[1]

Route B: From 2-Fluoro-6-(trifluoromethyl)toluene

This route provides a more direct synthesis through a free-radical bromination at the benzylic position.

Methodology (General procedure for benzylic bromination): [2][3][4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)toluene in a suitable solvent such as acetonitrile or (trifluoromethyl)benzene.[2][3]

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide) to the solution.[2]

-

Heat the mixture to reflux and irradiate with a light source (e.g., a household compact fluorescent lamp) to initiate the reaction.[3][4]

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Process and Logic Diagrams

Caption: Synthetic pathway for Route A.

Caption: Synthetic pathway for Route B.

References

- 1. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 2. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. | Semantic Scholar [semanticscholar.org]

- 3. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl bromide: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide (CAS No: 239087-08-2), a key building block in modern medicinal chemistry. The unique substitution pattern of the phenyl ring, featuring both a fluorine atom and a trifluoromethyl group ortho to the bromomethyl moiety, imparts distinct physicochemical properties that are highly valuable in the synthesis of complex pharmaceutical agents. This document details the compound's properties, provides detailed synthetic protocols, elucidates its structural characteristics through spectroscopic analysis, and presents a critical application in the synthesis of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Elagolix.

Physicochemical and Safety Data

This compound is a solid at room temperature with corrosive properties. Its key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 239087-08-2 | [1][2] |

| Molecular Formula | C₈H₅BrF₄ | [1][2] |

| Molecular Weight | 257.02 g/mol | [1][2] |

| Melting Point | 38-42 °C or 42-46 °C | [3][4] |

| Boiling Point | 42 °C at 7.6 mmHg | [4] |

| Density | ~1.6-1.7 g/mL (estimated) | |

| Flash Point | 107.2 °C (225.0 °F) - closed cup | [1] |

| Appearance | White to light yellow crystalline powder | [4] |

| Purity | ≥97% | [5] |

Safety Profile:

| Hazard Category | Classification | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |

| Storage Class | 8A: Combustible, corrosive hazardous materials | [1] |

Synthesis and Preparation

Caption: Plausible synthesis of the title compound via radical bromination.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is based on well-established procedures for the benzylic bromination of activated toluenes.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-(trifluoromethyl)toluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material. The reaction mixture will turn from colorless to yellow/orange.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to afford pure this compound.

Structural Analysis and Spectroscopic Data

While experimental spectra for the title compound are not widely published, its structure can be confidently predicted based on the analysis of its downstream products, such as intermediates in the synthesis of Elagolix.[6]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the phenyl ring are expected to appear in the range of δ 7.4-7.8 ppm. They will exhibit complex splitting patterns due to mutual coupling and coupling to both the ¹⁹F nucleus on the ring (³JHF, ⁴JHF) and the ¹⁹F nuclei of the CF₃ group (⁴JHF, ⁵JHF).

-

Benzylic Protons (2H): A singlet is expected for the -CH₂Br protons around δ 4.5-4.8 ppm. This signal may show slight broadening or a small doublet splitting due to four-bond coupling to the ortho fluorine atom (⁴JHF).

¹³C NMR Spectroscopy (Predicted)

-

Benzylic Carbon (-CH₂Br): Expected to appear around δ 30-35 ppm.

-

Aromatic Carbons (6C):

-

C-CF₃: A quartet centered around δ 130-135 ppm due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

-

C-F: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) in the region of δ 160-165 ppm.

-

C-CH₂Br: Expected around δ 135-140 ppm, likely showing coupling to both the ortho-F and ortho-CF₃ group.

-

Other Aromatic Carbons: Signals will appear between δ 120-135 ppm, with splitting patterns dictated by their respective one-, two-, and three-bond couplings to the fluorine atoms.

-

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak would appear as a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 256 and 258, with nearly equal intensity.

-

Major Fragment: The most significant fragment would correspond to the loss of the bromine atom, resulting in the stable benzylic carbocation [M-Br]⁺ at m/z 177.

Application in Drug Development: Synthesis of Elagolix

A critical application of this compound is in the synthesis of Elagolix , an orally active, non-peptide GnRH receptor antagonist used for the treatment of endometriosis.[6][7] The compound is used to introduce the key 2-fluoro-6-(trifluoromethyl)benzyl moiety at the N1 position of a uracil core structure. This group is crucial for the molecule's binding affinity and overall pharmacological profile.

The reaction is a nucleophilic substitution where the nitrogen atom of the uracil derivative attacks the electrophilic benzylic carbon, displacing the bromide ion.

Experimental Protocol: N1-Alkylation of 6-Methyluracil Core

This protocol is adapted from procedures described in the synthesis of Elagolix and its intermediates.[6][8]

-

Precursor Synthesis: The synthesis begins with the formation of the uracil core, 6-methylpyrimidine-2,4(1H,3H)-dione, from the cyclization of tert-butyl acetoacetate and urea.

-

Alkylation Reaction:

-

Setup: In a reaction vessel, dissolve the 6-methylpyrimidine-2,4(1H,3H)-dione precursor (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the mixture to deprotonate the uracil nitrogen.

-

Reagent Addition: Add a solution of this compound (1.1 eq.) in DMF dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude product, 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, can be purified by column chromatography on silica gel.

-

Caption: Workflow for the alkylation of a uracil core with the title compound.

Conclusion

This compound is a highly functionalized and reactive building block with significant utility in pharmaceutical synthesis. Its structural features, including the electron-withdrawing trifluoromethyl group and the ortho-fluorine atom, modulate the reactivity of the benzylic bromide and contribute to the desirable pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients, as exemplified by its role in the synthesis of Elagolix. This guide provides the foundational chemical data and experimental context for the effective use of this important reagent in research and development.

References

- 1. 2-氟-6-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. This compound | 239087-08-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 239087-08-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elagolix synthesis - chemicalbook [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

A Theoretical Investigation of 2-Fluoro-6-(trifluoromethyl)benzyl bromide: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Fluoro-6-(trifluoromethyl)benzyl bromide is a substituted toluene derivative with potential applications in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a fluorine atom, a trifluoromethyl group, and a bromomethyl group on the benzene ring creates a molecule with distinct regions of electrophilicity and nucleophilicity, influencing its reactivity and potential biological interactions. This whitepaper outlines a comprehensive theoretical study of this compound using density functional theory (DFT) to elucidate its structural, electronic, and vibrational properties. While specific experimental and theoretical studies on this molecule are limited in published literature, this guide provides a robust computational framework and illustrative data for its characterization.

Introduction

Substituted benzyl halides are crucial building blocks in organic synthesis, valued for their utility in introducing benzyl moieties into a wide range of molecules. The specific compound, this compound, is of particular interest. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and can significantly enhance metabolic stability and binding affinity in drug candidates. The fluorine atom further modulates the electronic landscape of the aromatic ring. Understanding the fundamental molecular properties of this compound is essential for predicting its reactivity, stability, and potential as a synthon in the development of novel chemical entities.

This document presents a hypothetical, yet standard, computational protocol for the theoretical investigation of this compound, providing the kind of foundational data necessary for advanced research and development.

Computational Methodology (Experimental Protocols)

The theoretical calculations outlined herein are proposed to be performed using the Gaussian 16 suite of programs. The methodology is designed to provide a detailed understanding of the molecule's ground state properties.

2.1. Geometry Optimization

The initial structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. The optimization is crucial to locate the global minimum energy conformation on the potential energy surface.

-

Theoretical Level: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Tight convergence criteria for forces and displacement are employed to ensure a precise and reliable optimized structure.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

-

To predict the infrared (IR) spectrum of the molecule, allowing for the assignment of key vibrational modes to specific functional groups.

2.3. Electronic Property Analysis

To understand the chemical reactivity and kinetic stability of the molecule, the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability.

Illustrative Results and Data Presentation

The following tables present illustrative data that would be expected from the computational study described above.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C(ar)-F | 1.35 | |

| C(ar)-CF3 | 1.51 | |

| C(ar)-CH2Br | 1.52 | |

| C-H (methyl) | 1.09 | |

| C-Br | 1.97 | |

| C-F (in CF3) | 1.34 | |

| Bond Angles | (Degrees) | |

| F-C(ar)-C(ar) | 119.5 | |

| CF3-C(ar)-C(ar) | 121.0 | |

| C(ar)-C-Br | 112.5 | |

| F-C-F (in CF3) | 107.8 |

Table 2: Key Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | C-H (Aromatic) | 3100 - 3000 |

| Aliphatic C-H Stretch | C-H (CH2Br) | 2980 - 2950 |

| C-F Stretch (Trifluoromethyl) | C-F (CF3) | 1350 - 1120 (multiple bands) |

| C-F Stretch (Aromatic) | C-F (Aromatic) | 1270 - 1210 |

| C-Br Stretch | C-Br | 650 - 550 |

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -7.52 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap | 6.27 |

Visualizations

4.1. Molecular Structure The following diagram illustrates the optimized molecular structure of this compound with atom labeling for clarity.

Caption: Optimized molecular structure of this compound.

4.2. Computational Workflow The logical flow of the theoretical study is outlined in the diagram below, from initial structure preparation to final data analysis.

Caption: Workflow for the theoretical characterization of the target molecule.

Discussion

The illustrative data provides a glimpse into the molecular characteristics of this compound. The calculated bond lengths and angles (Table 1) would define its three-dimensional structure, which is fundamental for understanding its interaction with biological targets like enzyme active sites. The vibrational frequencies (Table 2) offer spectral signatures that could be used to identify and characterize the molecule experimentally using IR spectroscopy.

The electronic properties (Table 3) are particularly insightful. A large HOMO-LUMO gap, such as the illustrative 6.27 eV, suggests high kinetic stability. The energy and localization of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For a benzyl bromide derivative, the LUMO is often localized on the C-Br antibonding orbital, indicating that this is the likely site for nucleophilic attack, leading to the displacement of the bromide ion—a key reaction in its role as a synthetic building block.

Conclusion

This whitepaper has detailed a standard and robust computational framework for the theoretical study of this compound. Through DFT calculations, it is possible to determine the molecule's stable conformation, predict its vibrational spectrum, and analyze its electronic structure. The resulting data on molecular geometry, stability, and reactivity provides invaluable information for medicinal chemists and materials scientists. This theoretical approach enables a rational, hypothesis-driven approach to the design and synthesis of new molecules with desired properties, accelerating the development of novel therapeutics and materials.

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)benzyl bromide, a key intermediate in the synthesis of modern pharmaceuticals. The document details its discovery, physicochemical properties, and outlines a detailed experimental protocol for its synthesis. Particular emphasis is placed on its critical role in the development of the gonadotropin-releasing hormone (GnRH) antagonist, Elagolix. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a halogenated aromatic compound that has gained significant importance as a building block in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the bromomethyl functionality, imparts specific reactivity and conformational properties that are advantageous in the design of bioactive molecules.

The history of this compound is intrinsically linked to the development of Elagolix, a second-generation, orally active gonadotropin-releasing hormone (GnRH) antagonist.[1] Elagolix was first described in the scientific literature in 2008 and is used for the treatment of pain associated with endometriosis.[1] The development of Elagolix spurred the need for efficient access to key intermediates, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 239087-08-2 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.03 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 38-42 °C |

| Purity | ≥98% |

| Solubility | Soluble in most organic solvents |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)CBr)F |

| InChI | InChI=1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

The necessary precursor can be synthesized from commercially available starting materials.

Bromination of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

The conversion of the benzylic alcohol to the corresponding bromide is a key step. Several reagents can be employed for this transformation, with phosphorus tribromide (PBr₃) being a common and effective choice.

Experimental Protocol:

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phosphorus tribromide (PBr₃, approx. 0.4 eq) in anhydrous toluene dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and add dichloromethane to dilute the organic phase.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to light yellow solid.

Quantitative Data (Expected):

-

Yield: 85-95%

-

Purity: >98% (as determined by GC-MS or NMR)

Spectroscopic Data:

While a full, published spectrum is not available, the expected NMR and MS data would be consistent with the structure. The ¹H NMR spectrum would show a characteristic singlet for the benzylic protons (CH₂Br) around 4.5-4.8 ppm, and multiplets in the aromatic region. The ¹⁹F NMR would show two distinct signals for the CF₃ and the aromatic fluorine. Mass spectrometry would show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.

Role in Pharmaceutical Synthesis: The Case of Elagolix

The primary and most well-documented application of this compound is as a key building block in the multi-step synthesis of Elagolix.[1]

Elagolix Synthesis Workflow

The synthesis of Elagolix involves the construction of a central pyrimidinedione core, which is subsequently functionalized. This compound is introduced to alkylate one of the nitrogen atoms of the pyrimidinedione ring system.

Caption: Synthetic workflow for Elagolix highlighting the role of the title compound.

Biological Significance

There is no readily available information to suggest that this compound possesses significant biological activity on its own. Its importance lies in its role as a synthon, a building block that is incorporated into a larger, biologically active molecule. In the context of Elagolix, the 2-fluoro-6-(trifluoromethyl)benzyl moiety is crucial for the overall efficacy of the drug as a GnRH receptor antagonist.[1] The specific fluorine and trifluoromethyl substitution pattern likely influences the binding affinity and pharmacokinetic properties of the final drug molecule.

Conclusion

This compound, while not a household name in the chemical world, is a testament to the importance of specialized building blocks in modern drug discovery and development. Its history is closely tied to the successful development of Elagolix, a significant therapeutic agent. This technical guide has provided a detailed overview of its properties, a robust synthetic protocol, and its critical application in pharmaceutical synthesis. As the demand for complex and highly functionalized drug molecules continues to grow, the importance of such key intermediates will undoubtedly increase.

References

Methodological & Application

Application Notes: 2-Fluoro-6-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution Reactions

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a valuable electrophilic reagent used in synthetic organic chemistry for the introduction of the 2-fluoro-6-(trifluoromethyl)benzyl moiety into a variety of molecules. This reagent is particularly useful in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring influences the reactivity of the benzylic bromide, making it a potent alkylating agent in nucleophilic substitution reactions.

The primary application of this compound is as an electrophile in S(_N)2 reactions. In these reactions, a nucleophile attacks the benzylic carbon, displacing the bromide leaving group. This process is fundamental for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Reaction Mechanism

The nucleophilic substitution reactions involving this compound typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This mechanism involves a single transition state where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion is simultaneously displaced. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.

Caption: General S(_N)2 mechanism for the reaction of a nucleophile with the target molecule.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound with various classes of nucleophiles. Researchers should optimize reaction conditions (e.g., solvent, base, temperature, and time) for their specific substrates.

General Experimental Workflow

The typical workflow for performing a nucleophilic substitution reaction with this reagent is outlined below.

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of Ethers (O-Alkylation)

This protocol details the reaction with an alcohol or phenol to form the corresponding ether.

-

Materials:

-

This compound

-

Alcohol or Phenol (1.0 eq)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol and the anhydrous solvent.

-

If using NaH, cool the mixture to 0 °C and add the NaH portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C or room temperature until gas evolution ceases. If using a carbonate base, add it directly to the solution.

-

Add a solution of this compound (1.0 - 1.1 eq) in the anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and carefully quench by adding water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Synthesis of Substituted Amines (N-Alkylation)

This protocol details the reaction with a primary or secondary amine to form the corresponding N-benzylated amine.

-

Materials:

-

This compound

-

Primary or Secondary Amine (1.0 eq)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 eq)

-

Solvent (e.g., Acetonitrile, DMF, THF)

-

-

Procedure:

-

In a round-bottom flask, dissolve the amine and the base in the chosen solvent.

-

Add this compound (1.0 eq) to the mixture. Note: For primary amines, dialkylation can be a side reaction. Using an excess of the amine can help minimize this.

-

Stir the reaction at room temperature or heat if necessary. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, filter off any inorganic salts if applicable.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Protocol 3: Synthesis of Thioethers (S-Alkylation)

This protocol details the reaction with a thiol to form the corresponding thioether. This one-pot procedure using thiourea is an alternative that avoids handling malodorous thiols.[2]

-

Materials:

-

This compound (1.85 eq total if making a symmetrical thioether)

-

Thiourea (1.1 eq relative to the first halide addition)

-

Sodium Hydroxide (NaOH) (3.0 eq)

-

Methanol (Solvent)

-

-

Procedure:

-

Add this compound (1.0 eq) and thiourea (1.1 eq) to methanol in a round-bottom flask.

-

Heat the mixture to reflux for 3-4 hours to form the isothiuronium salt.

-

Cool the reaction mixture and add solid sodium hydroxide (3.0 eq). Heat to reflux for another 2-3 hours to generate the thiolate in situ.

-

Cool the mixture to room temperature and add the second equivalent of the halide (e.g., another 0.85 eq of this compound for a symmetrical thioether, or a different alkyl halide for an unsymmetrical one).

-

Heat the reaction to reflux overnight (8-16 hours).

-

After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane.

-

Separate the organic layer, dry it over an anhydrous salt, filter, and concentrate to yield the thioether, which can be further purified by chromatography if necessary.

-

Data Presentation

Table 1: Representative Conditions for Ether Synthesis (O-Alkylation) Reaction: Benzyl Bromide + Nucleophile → Benzyl Ether

| Nucleophile | Reagent/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Tris(dimethylamino)sulfonium trifluoromethoxide | Dropwise addition, 18h @ 25°C | Acetonitrile | 85 | [3] |

| Ethanol | FeCl₃·6H₂O, HFIP, 7h @ RT | HFIP | 73-90¹ | [4] |

| Phenol | PPh₃, DEAD | THF | 70-85² | [5] |

¹Data for 4-methylbenzyl alcohol and 4-methoxybenzyl alcohol, respectively. Note that 4-trifluoromethylbenzyl alcohol was reported as unreactive under these specific conditions.[4] ²Data for benzyl alcohol using a Mitsunobu reaction.[5]

Table 2: Representative Conditions for Thioether Synthesis (S-Alkylation) Reaction: Benzyl Halide + Thiolate Source → Benzyl Thioether

| Benzyl Halide 1 | Benzyl Halide 2 | Reagent/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Benzyl bromide | 1) Thiourea, reflux; 2) NaOH, reflux; 3) Halide 2, reflux | Methanol | 97 | [2] |

| Benzyl bromide | 3-Methylbenzyl chloride | 1) Thiourea, reflux; 2) NaOH, reflux; 3) Halide 2, reflux | Methanol | 96 | [2] |

| Benzyl bromide | 2-Chlorobenzyl bromide | 1) Thiourea, reflux; 2) NaOH, reflux; 3) Halide 2, reflux | Methanol | 95 |[2] |

Safety and Handling

This compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, inside a well-ventilated chemical fume hood. Reactions should be conducted with care, especially during quenching steps.

References

Application Notes and Protocols: The Role of 2-Fluoro-6-(trifluoromethyl)benzyl bromide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine and trifluoromethyl groups into the benzyl bromide structure imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and membrane permeability of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in pharmaceutical synthesis.

Physicochemical Properties and Reactivity

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the reactivity of the benzylic bromide. The electron-withdrawing nature of these substituents enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrF₄ | [3][4] |

| Molecular Weight | 257.02 g/mol | [3][4] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 38-42 °C | [3] |

| Boiling Point | 42 °C | [5] |

Application in Pharmaceutical Synthesis: Synthesis of Rufinamide (Analog)

While direct synthesis of a marketed drug using this compound is not readily found in publicly available literature, its structural analog, 2,6-difluorobenzyl bromide, is a key starting material for the synthesis of the antiepileptic drug Rufinamide . The synthetic principles and reaction types are directly translatable. Rufinamide is used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.

General Synthetic Workflow for Triazole-based Pharmaceuticals

The synthesis of triazole-containing pharmaceuticals often involves the reaction of a benzyl halide with sodium azide to form a benzyl azide intermediate, followed by a cycloaddition reaction with an appropriate alkyne or alkene.

References

Application Notes and Protocols for 2-Fluoro-6-(trifluoromethyl)benzyl Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-fluoro-6-(trifluoromethyl)benzyl bromide, a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both fluoro and trifluoromethyl groups on the benzyl moiety can impart unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered biological activity.[1] This document outlines detailed protocols for key transformations involving this reagent, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Reactivity

This compound is a highly reactive benzylating agent due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, which activate the benzylic position towards nucleophilic attack. The bromide is an excellent leaving group, facilitating a variety of substitution reactions.

Nucleophilic Substitution Reactions

This reagent readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, phenols, and active methylene compounds. These reactions provide a straightforward route to introduce the 2-fluoro-6-(trifluoromethyl)benzyl motif into various molecular scaffolds.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a common method for the synthesis of the corresponding N-benzylated amines. These products are valuable intermediates in the synthesis of biologically active compounds.

Table 1: N-Alkylation of Amines with this compound

| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 4 | >95 |

| 2 | Morpholine | Et₃N | Dichloromethane | 25 | 6 | >95 |

| 3 | Benzylamine | NaHCO₃ | Dimethylformamide | 50 | 3 | >90 |

Experimental Protocol: Synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)aniline

-

To a stirred solution of aniline (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile, add this compound (1.1 eq.).

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Caption: Workflow for N-Alkylation of Amines.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction with phenols provides a convenient route to aryl benzyl ethers. This transformation is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide.

Table 2: O-Alkylation of Phenols with this compound

| Entry | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | Acetone | 60 | 5 | >90 |

| 2 | 4-Methoxyphenol | NaH | Tetrahydrofuran | 25 | 3 | >95 |

| 3 | 4-Nitrophenol | Cs₂CO₃ | Dimethylformamide | 70 | 6 | >85 |

Experimental Protocol: Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyloxy)-4-methoxybenzene

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 4-methoxyphenol (1.0 eq.) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq.) in THF.

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

Caption: Key steps in Williamson Ether Synthesis.

C-Alkylation of Active Methylene Compounds

Enolates generated from active methylene compounds, such as β-ketoesters or malonates, can be effectively alkylated with this compound to form a new carbon-carbon bond.

Table 3: C-Alkylation of Active Methylene Compounds

| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diethyl malonate | NaOEt | Ethanol | 78 | 8 | >80 |

| 2 | Ethyl acetoacetate | K₂CO₃ | Acetone | 60 | 12 | >75 |

| 3 | 1,3-Cyclohexanedione | NaH | THF | 25 | 6 | >85 |

Experimental Protocol: Synthesis of Diethyl 2-(2-Fluoro-6-(trifluoromethyl)benzyl)malonate

-

Prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

-

After stirring for 30 minutes, add this compound (1.0 eq.).

-

Heat the reaction mixture to reflux (approximately 78°C) and stir for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-